Cas no 42502-56-7 (Agn-PC-0NI9LR)

Agn-PC-0NI9LR 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl-1H-2-benzofuran
- 42502-56-7
- DTXSID40482745
- SY275437
- AGN-PC-0NI9LR
- 1,1-dimethyl-2-oxaindane
- MFCD22052132
- CS-0452386
- SCHEMBL2619379
- 1,1-dimethyl-1,3-dihydroisobenzofuran
- DTXCID40433555
- Agn-PC-0NI9LR
-
- MDL: MFCD22052132
- インチ: InChI=1S/C10H12O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3
- InChIKey: URPOKCTXTOAWMI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 148.088815002g/mol
- どういたいしつりょう: 148.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 9.2Ų
Agn-PC-0NI9LR 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052597-1g |
1,1-Dimethyl-1,3-dihydroisobenzofuran |
42502-56-7 | 95% | 1g |
$980 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY275437-1g |
1,1-Dimethyl-1,3-dihydroisobenzofuran |
42502-56-7 | ≥95% | 1g |
¥8500.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1052597-1g |
1,1-Dimethyl-1,3-dihydroisobenzofuran |
42502-56-7 | 95% | 1g |
$980 | 2025-02-28 | |
eNovation Chemicals LLC | Y1052597-1g |
1,1-Dimethyl-1,3-dihydroisobenzofuran |
42502-56-7 | 95% | 1g |
$980 | 2024-07-19 |
Agn-PC-0NI9LR 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Agn-PC-0NI9LRに関する追加情報
Introduction to Agn-PC-0NI9LR and Its Significance in Modern Chemical Research
Compound with the CAS number 42502-56-7 has emerged as a critical component in the realm of chemical and biomedical research. This compound, often referred to by its product name Agn-PC-0NI9LR, has garnered significant attention due to its unique chemical properties and potential applications in drug development and therapeutic interventions. The intersection of chemistry and biology has led to groundbreaking discoveries, and Agn-PC-0NI9LR stands at the forefront of these advancements.
The chemical structure of CAS number 42502-56-7 exhibits a complex arrangement of atoms that contributes to its remarkable stability and reactivity. This complexity has made it a valuable tool in synthetic chemistry, where researchers are continually exploring new ways to manipulate its molecular framework. The product name Agn-PC-0NI9LR is derived from its chemical composition and functional groups, which play a pivotal role in its biological activity.
In recent years, there has been a surge in research focusing on the development of novel compounds that can target specific biological pathways. Agn-PC-0NI9LR has shown promise in this regard, particularly in the context of modulating cellular processes that are associated with various diseases. Its ability to interact with biological molecules has opened up new avenues for therapeutic intervention, making it a subject of intense study among scientists.
The latest research findings indicate that Agn-PC-0NI9LR possesses unique pharmacological properties that make it an attractive candidate for drug development. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammation and oxidative stress, which are common factors in many chronic diseases. The compound's ability to cross the blood-brain barrier has also been a focal point of interest, as it could lead to the development of treatments for neurological disorders.
One of the most compelling aspects of Agn-PC-0NI9LR is its synthetic versatility. Researchers have been able to modify its structure to enhance its biological activity while maintaining its stability. This flexibility has allowed for the creation of derivatives with tailored properties, which can be fine-tuned for specific therapeutic applications. The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process, enabling scientists to identify promising candidates more efficiently.
The role of Agn-PC-0NI9LR in preclinical studies has been particularly noteworthy. Animal models have shown that the compound can effectively reduce symptoms associated with various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. These findings have laid the groundwork for clinical trials, where human subjects will be tested to evaluate its safety and efficacy further. The results from these trials are expected to provide valuable insights into the potential therapeutic benefits of Agn-PC-0NI9LR.
In addition to its pharmaceutical applications, Agn-PC-0NI9LR has also found utility in other areas of research. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new diagnostic methods. Researchers are exploring its use in biosensors and imaging techniques, where it could help in detecting diseases at an early stage. This multifaceted application highlights the compound's versatility and underscores its importance in advancing scientific knowledge.
The future prospects for Agn-PC-0NI9LR are promising, with ongoing research aimed at uncovering new mechanisms of action and expanding its therapeutic potential. Collaborative efforts between academia and industry are essential in translating laboratory discoveries into clinical applications. As our understanding of biological systems continues to grow, compounds like Agn-PC-0NI9LR will play a crucial role in shaping the future of medicine.
In conclusion, Agn-PC-0NI9LR represents a significant advancement in chemical research, with far-reaching implications for drug development and therapeutic interventions. Its unique properties and potential applications make it a cornerstone in the pursuit of innovative treatments for various diseases. As research progresses, we can expect to see even more exciting developments that will further solidify its place as a key player in modern biomedical science.
42502-56-7 (Agn-PC-0NI9LR) 関連製品
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
